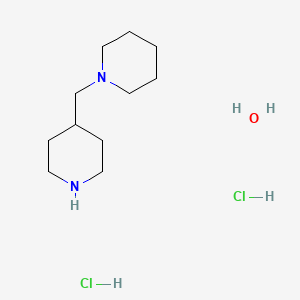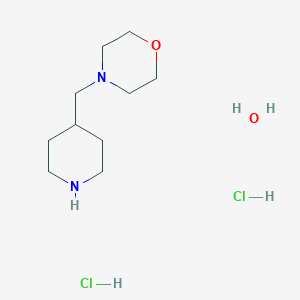![molecular formula C11H17Cl2N3 B3807626 [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/structure/B3807626.png)
[2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride
Overview
Description
[2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride: is a chemical compound with the molecular formula C11H15N3·2HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride typically involves the reaction of benzimidazole with ethylamine under controlled conditions. The process can be summarized as follows:
Starting Materials: Benzimidazole and ethylamine.
Reaction: Benzimidazole is reacted with ethylamine in the presence of a suitable solvent and catalyst.
Purification: The resulting product is purified through crystallization or other purification techniques to obtain [2-(1H-benzimidazol-2-yl)ethyl]ethylamine.
Formation of Dihydrochloride Salt: The purified product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.
Scientific Research Applications
Chemistry:
Catalysis: [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as conductivity and stability.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives, including this compound, exhibit antimicrobial properties and are used in the development of antibiotics.
Anticancer Research: The compound is studied for its potential anticancer activity, targeting specific pathways involved in cancer cell proliferation.
Industry:
Agriculture: It is used in the formulation of pesticides and fungicides to protect crops from pests and diseases.
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceutical drugs.
Mechanism of Action
The mechanism of action of [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. In cancer research, it may interfere with signaling pathways that regulate cell division and apoptosis, thereby exerting anticancer effects.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Aminobenzimidazole: A derivative with enhanced antimicrobial properties.
N-ethylbenzimidazole: Another derivative with applications in catalysis and material science.
Uniqueness: [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts makes it suitable for various applications, including pharmaceuticals and agriculture.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-ethylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11;;/h3-6,12H,2,7-8H2,1H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPRRUKBRQGUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=CC=CC=C2N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3807545.png)
![N,2-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3807559.png)
![1-[4-(4-methylphenyl)sulfanylpiperidin-1-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one](/img/structure/B3807569.png)
![[3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B3807581.png)
![1-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-methylpiperazine](/img/structure/B3807586.png)
![N-methyl-1-(4-methyl-1H-imidazol-5-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3807594.png)
![4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate](/img/structure/B3807598.png)
![4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B3807605.png)


![1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one, AldrichCPR](/img/structure/B3807630.png)


![2-{[6-(3-fluoro-4-methylphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B3807648.png)
